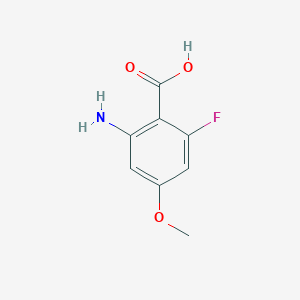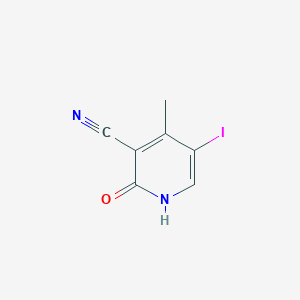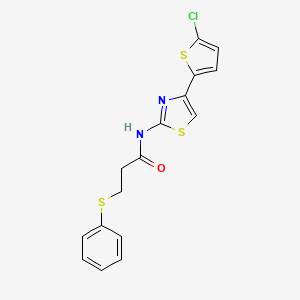![molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309599-04-8](/img/structure/B2388692.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazolopyridazine ring, an azetidine ring, a methoxy group, and a benzenesulfonamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the triazolopyridazine ring could potentially undergo reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of the triazolopyridazine ring could potentially impact the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Anti-Asthmatic and Respiratory Disease Treatment
- A study highlights the synthesis and evaluation of a series of novel compounds, including triazolo[1,5-b]pyridazine derivatives, for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, specific compounds demonstrated potent anti-asthmatic activity, suggesting significant value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer Activities
- Another research effort focused on the synthesis and in vitro evaluation of triazolo[4,3-b]pyridazine derivatives as cytotoxic agents against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7). Some compounds exhibited potent cytotoxic activity, highlighting their potential as promising leads for cancer treatment (Mamta et al., 2019).
- Research into the anti-HIV and anticancer activity of certain 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides has shown moderate effectiveness, indicating a potential avenue for the development of new therapeutic agents (Brzozowski, 1998).
Antimicrobial Activity
- A study reported the synthesis, characterization, and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating variable and modest activities against clinically isolated strains of bacteria and fungi, with some compounds showing good antimicrobial activity (Prasanna Kumara et al., 2013).
Mecanismo De Acción
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Compounds with similar structures have been found to have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability due to their ability to form specific interactions with biological targets .
Result of action
The exact molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, it might have antimicrobial, anticancer, anti-inflammatory, or antioxidant effects .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been used as bromodomain and extraterminal inhibitors, which suggests that this compound may interact with proteins such as BRD4
Cellular Effects
Similar compounds have been shown to have high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exhibit enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVTAFDDUGKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)
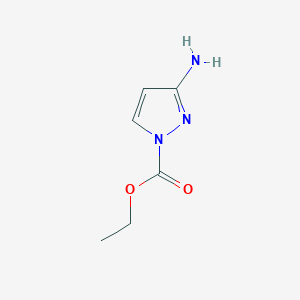

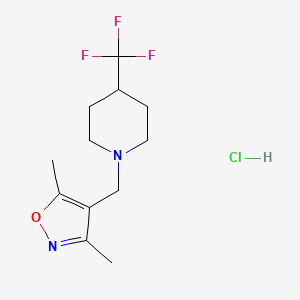


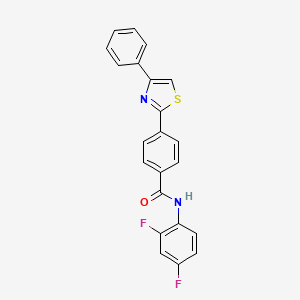
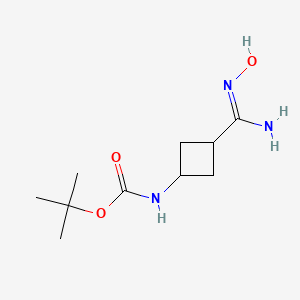
![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)
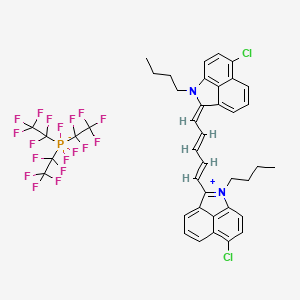
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
